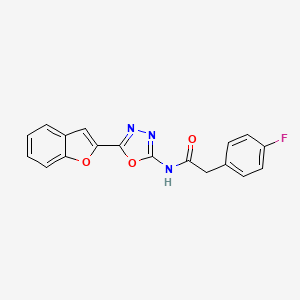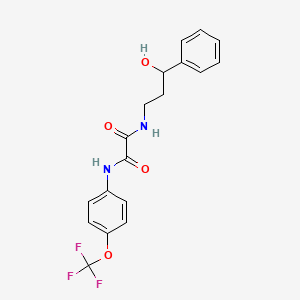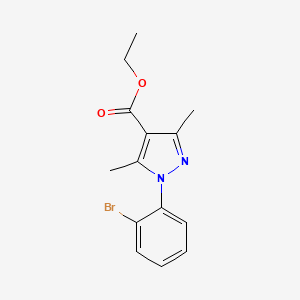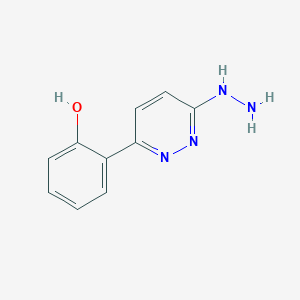![molecular formula C16H12N4OS2 B2984543 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide CAS No. 1795303-20-6](/img/structure/B2984543.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of thiazoles. The compound contains an imidazo[2,1-b]thiazole ring attached to a phenyl group and a 4-methylthiazole-5-carboxamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide and its derivatives exhibit significant antimicrobial and antitubercular activities. Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives has shown that these compounds possess good to excellent antibacterial activity and some analogs exhibit antimalarial activity as well. This highlights their potential as broad-spectrum antimicrobial agents, including against tuberculosis, one of the leading causes of death worldwide (Vekariya et al., 2017).
Anticancer Potential
The structural modification of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has been explored for potent anticancer agents. These derivatives have demonstrated significant in vitro anticancer activity against various cancer cell lines, suggesting the promising therapeutic potential of these compounds in cancer treatment. The structure-activity relationship studies further provide insights into the molecular basis of their anticancer effects, paving the way for the development of new chemotherapeutic agents (Gomha et al., 2017).
Anti-inflammatory and Analgesic Activities
New carboxamides derived from the imidazo[2,1-b]thiazole skeleton have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The study reveals that certain derivatives show significant anti-inflammatory effects, comparable to indomethacin, a well-known anti-inflammatory drug. These findings suggest the potential of imidazo[2,1-b]thiazole derivatives as new therapeutic agents for the treatment of inflammation and pain management (Soyer Can et al., 2021).
Novel Synthetic Approaches
The exploration of new synthetic methodologies for the construction of imidazo[2,1-b]thiazole derivatives has been a focus of recent research. Techniques such as microwave-assisted synthesis and green chemistry approaches have been utilized to enhance the efficiency and sustainability of the synthesis process. These advances not only provide access to novel imidazo[2,1-b]thiazole derivatives but also contribute to the development of more environmentally friendly synthetic strategies in medicinal chemistry (Vekariya et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, and antihypertensive medications .
Mode of Action
The synthesis of similar imidazo[2,1-b]thiazole derivatives involves an ordered sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .
Biochemical Pathways
For instance, thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, and antihypertensive effects .
Action Environment
The synthesis of similar compounds has been reported to take place under the catalysis of the simple pdi2/ki system under relatively mild conditions (100°c under 20 atm of a 4:1 mixture of co-air), leading to high yields . This suggests that the synthesis and stability of the compound could be influenced by environmental conditions such as temperature and pressure.
Propiedades
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-10-14(23-9-17-10)15(21)18-12-5-3-2-4-11(12)13-8-20-6-7-22-16(20)19-13/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGLUKSGQOTOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one](/img/structure/B2984460.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2984466.png)





![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)


